Fosinoprilat Exhibits Significantly Lower Accumulation in Renal Impairment Compared to Enalaprilat and Lisinopril
In patients with chronic renal insufficiency (creatinine clearance < 30 mL/min), fosinoprilat demonstrates markedly reduced accumulation compared to enalaprilat and lisinopril after 10 days of once-daily dosing [1]. The percentage increase in AUC from Day 1 to Day 10 was 26.8% for fosinoprilat (non-significant), 76.6% for enalaprilat (p < 0.001), and 161.7% for lisinopril (p < 0.001) [1].
| Evidence Dimension | Accumulation index (AUC Day 10 / Day 1) |
|---|---|
| Target Compound Data | 26.8 ± 9.9% increase (NS) |
| Comparator Or Baseline | Enalaprilat: 76.6 ± 16.6% (p < 0.001); Lisinopril: 161.7 ± 31.8% (p < 0.001) |
| Quantified Difference | Fosinoprilat accumulates 49.8 percentage points less than enalaprilat and 134.9 percentage points less than lisinopril |
| Conditions | Chronic renal insufficiency (CLCR < 30 mL/min), 10-day multiple dosing, fosinopril 10 mg, enalapril 2.5 mg, lisinopril 5 mg once daily |
Why This Matters
Minimal accumulation reduces the risk of concentration-dependent adverse effects in patients with renal impairment, allowing for simpler dosing without the need for renal function-based adjustments.
- [1] Sica, D. A., et al. (1991). Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clinical Pharmacokinetics, 20(5), 420–427. View Source
